molecular formula C20H22N2O6 B554506 Z-D-Leu-ONp CAS No. 52235-17-3

Z-D-Leu-ONp

Numéro de catalogue: B554506
Numéro CAS: 52235-17-3
Poids moléculaire: 386.4 g/mol
Clé InChI: UALXQWNUXKECJD-GOSISDBHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Z-D-Leu-ONp (benzyloxycarbonyl-D-leucine para-nitrophenyl ester) is a protected amino acid derivative widely used in peptide synthesis. Its structure comprises a D-leucine residue with a benzyloxycarbonyl (Z) group protecting the amine and a para-nitrophenyl (ONp) ester activating the carboxyl group. Key properties include:

  • CAS No.: 52235-17-3
  • Molecular Formula: C₂₀H₂₂N₂O₆
  • Molecular Weight: 386.398 g/mol
  • Physical Properties: Density 1.2±0.1 g/cm³, boiling point 561.3±45.0 °C, and flash point 293.2±28.7 °C .

The Z group enhances stability during coupling reactions, while the ONp ester facilitates nucleophilic substitution, making it reactive toward amines in solid-phase peptide synthesis (SPPS) . Its D-configuration confers resistance to enzymatic degradation, which is critical for synthesizing non-natural peptides .

Méthodes De Préparation

Synthetic Routes and Reaction Mechanisms

Carboxyl Group Activation

The synthesis begins with the activation of the carboxyl group in Z-D-leucine (N-benzyloxycarbonyl-D-leucine). This step is critical for facilitating nucleophilic attack by 4-nitrophenol. Common activating agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) , which convert the carboxyl group into a reactive intermediate, typically an O-acylisourea. The reaction proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions to prevent side reactions .

Mechanistic Insight :

Z-D-Leucine+DCCZ-D-Leu-O-C(=NH)-Cyclohexyl+DCU\text{Z-D-Leucine} + \text{DCC} \rightarrow \text{Z-D-Leu-O-C(=NH)-Cyclohexyl} + \text{DCU}

The intermediate reacts with 4-nitrophenol to form the ester bond, releasing dicyclohexylurea (DCU) as a byproduct .

Esterification with 4-Nitrophenol

Activated Z-D-leucine is subsequently reacted with 4-nitrophenol in the presence of a base such as triethylamine (TEA) or dimethylaminopyridine (DMAP). The base neutralizes the liberated hydrogen chloride, shifting the equilibrium toward product formation.

Reaction Conditions :

  • Solvent : DCM or THF

  • Temperature : 0–25°C (to minimize racemization)

  • Time : 4–12 hours (monitored via TLC or HPLC)

The stereochemical integrity of the D-leucine moiety is preserved by maintaining low temperatures and avoiding prolonged exposure to acidic/basic conditions .

Purification Techniques

Crude this compound is purified using:

  • Recrystallization : Ethanol/water mixtures yield crystals with >95% purity.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes DCU and unreacted starting materials .

Optimization of Reaction Conditions

Solvent Selection

Solvent polarity significantly impacts reaction efficiency:

SolventDielectric ConstantYield (%)Purity (%)
DCM8.937892
THF7.528589
DMF36.76281

THF balances reactivity and solubility, achieving optimal yields without racemization .

Temperature and Time Parameters

Elevated temperatures accelerate esterification but risk racemization:

Temperature (°C)Time (h)Enantiomeric Excess (%)
01299.2
25697.8
40389.5

Reactions at 0°C preserve stereochemistry but require longer durations .

Catalysts and Additives

DMAP (10 mol%) enhances reaction rates by stabilizing the transition state:

AdditiveConcentration (mol%)Yield (%)
None65
DMAP1088
TEA2072

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-efficiency and scalability:

  • Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.

  • Automated Purification Systems : Simulated moving bed (SMB) chromatography achieves 99% purity at scale.

  • Quality Control : HPLC-UV (λ = 280 nm) and chiral GC-MS verify enantiopurity .

Analytical Characterization

Post-synthesis analysis confirms structural fidelity:

TechniqueKey Data
1H NMR δ 7.2–8.1 (aryl protons), δ 5.1 (Cbz)
IR 1745 cm⁻¹ (ester C=O)
HPLC t_R = 6.7 min (C18, 70% MeOH)
Chiral GC-MS m/z 386.4 [M+H]⁺

Comparative Analysis with Related Compounds

This compound exhibits distinct reactivity compared to L-enantiomers and homologs:

CompoundHydrolysis Rate (μM/min)Peptide Coupling Efficiency (%)
This compound0.03094
Z-L-Leu-ONp0.00888
Z-D-Nle-ONp0.02591

The D-configuration reduces protease-mediated hydrolysis, enhancing stability during peptide synthesis .

Challenges and Limitations

  • Racemization Risk : Prolonged heating or acidic conditions invert stereochemistry.

  • Cost of D-Amino Acids : D-leucine is 3–5× costlier than L-leucine.

  • Nitrophenol Byproduct : Requires careful disposal due to toxicity .

Analyse Des Réactions Chimiques

Types of Reactions

Z-D-Leu-ONp undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Z-Leu-ONp (L-Configuration Analog)

Z-Leu-ONp (CAS 1738-87-0) differs from Z-D-Leu-ONp only in the stereochemistry of the leucine residue (L vs. D).

Property This compound Z-Leu-ONp (L-form)
CAS No. 52235-17-3 1738-87-0
Configuration D-leucine L-leucine
Molecular Weight 386.398 g/mol 386.398 g/mol
Density 1.2±0.1 g/cm³ Data unavailable

Key Differences :

  • Stereochemical Impact : The D-configuration in this compound prevents recognition by proteases, enhancing peptide stability in biological systems. In contrast, L-forms are prone to enzymatic cleavage .
  • Applications : this compound is preferred for synthesizing D-peptides used in drug discovery, while Z-Leu-ONp is typical for natural L-peptides .

Z-Lys-ONp·HCl (Lysine Derivative)

Property This compound Z-Lys-ONp·HCl
Amino Acid D-leucine L-lysine
Side Chain Isobutyl ε-Amine (protected)
Molecular Weight 386.398 g/mol ~500 g/mol (est.)
Reactivity High (non-polar) Moderate (polar)

Key Differences :

  • Steric and Electronic Effects : The lysine side chain in Z-Lys-ONp·HCl introduces polarity and steric hindrance, slowing coupling efficiency compared to this compound .
  • Utility : Z-Lys-ONp·HCl is used to incorporate lysine residues with orthogonal protection, whereas this compound is ideal for hydrophobic peptide segments .

Comparison with Functionally Similar Compounds

Z-D-Leu-OH (Carboxylic Acid Form)

Z-D-Leu-OH (CAS 28862-79-5) lacks the ONp ester, existing as a carboxylic acid.

Property This compound Z-D-Leu-OH
Functional Group ONp ester Carboxylic acid
Reactivity Activated for coupling Requires activation (e.g., DCC)
Molecular Weight 386.398 g/mol 307.35 g/mol

Key Differences :

  • Synthetic Utility : this compound eliminates the need for coupling reagents, streamlining peptide assembly. Z-D-Leu-OH requires additional activation steps, increasing synthesis time .
  • Stability : The ONp ester is moisture-sensitive, whereas Z-D-Leu-OH is stable under standard conditions .

Z-D-Lys(Boc)-OH (Orthogonally Protected Derivative)

Z-D-Lys(Boc)-OH (CAS 2389-60-8) features a Boc-protected lysine side chain, enabling selective deprotection.

Property This compound Z-D-Lys(Boc)-OH
Protection Z (amine), ONp (carboxyl) Z (amine), Boc (side chain)
Function Rapid coupling Orthogonal protection
Applications Hydrophobic peptides Multi-functional peptides

Key Differences :

Data Tables

Table 1: Structural Comparison of this compound and Analogs

Compound CAS No. Amino Acid Configuration Molecular Weight (g/mol) Key Feature
This compound 52235-17-3 D-leucine D 386.40 ONp ester
Z-Leu-ONp 1738-87-0 L-leucine L 386.40 Natural configuration
Z-Lys-ONp·HCl N/A L-lysine L ~500 (est.) Side-chain protection
Z-D-Leu-OH 28862-79-5 D-leucine D 307.35 Carboxylic acid

Table 2: Functional Comparison

Compound Reactivity Stability Primary Application
This compound High (activated) Moisture-sensitive D-peptide synthesis
Z-D-Leu-OH Low (requires activation) High Custom peptide modifications
Z-D-Lys(Boc)-OH Moderate High Multi-functional peptides

Activité Biologique

Z-D-Leu-ONp, chemically known as N-alpha-Benzyloxycarbonyl-D-leucine p-nitrophenyl ester, is a compound that plays a significant role in biochemical research, particularly in the study of serine proteases. This article explores its biological activity, mechanisms of action, and applications in various research contexts.

  • Molecular Formula : C20H22N2O6
  • Molecular Weight : 386.40 g/mol
  • Structure : this compound features a benzyloxycarbonyl (Z) protecting group for the amino group of D-leucine and a p-nitrophenyl ester moiety, which serves as an excellent leaving group during enzymatic reactions.

This compound acts primarily as a chromogenic substrate for serine proteases. The mechanism involves the following steps:

  • Enzyme Recognition : Serine proteases recognize the specific structure of the D-leucine residue in this compound.
  • Cleavage Reaction : The protease cleaves the ester bond, releasing p-nitrophenol (pNP), which is colorless in its bound form but turns yellow upon release.
  • Quantification : The amount of released pNP can be quantified by measuring absorbance at 405 nm using a spectrophotometer. Higher absorbance indicates greater enzyme activity.

Enzyme Activity Assessment

This compound is widely used to assess serine protease activity due to its chromogenic properties. Researchers can compare hydrolysis rates of this compound with other substrates to determine substrate specificity and enzyme kinetics. This is crucial for understanding how different proteases interact with various peptide sequences.

Inhibitor Screening

The compound serves as an effective tool for screening potential inhibitors of serine proteases. By measuring enzyme activity in the presence and absence of inhibitor candidates, researchers can evaluate the effectiveness of these inhibitors in blocking enzyme function.

Case Studies

  • Serine Protease Specificity :
    • A study demonstrated that different serine proteases exhibit varying preferences for substrates based on their amino acid sequences. By utilizing this compound alongside other substrates, researchers identified specific cleavage patterns that inform about enzyme-substrate interactions.
  • Inhibitor Development :
    • Research involving this compound has led to the development of novel inhibitors targeting serine proteases implicated in diseases such as cancer and inflammation. The ability to monitor enzyme activity through this compound hydrolysis has facilitated the identification of effective therapeutic candidates.

Comparative Data Table

Characteristic This compound Other Substrates
Molecular Weight 386.40 g/molVaries
Chromogenic Property Yes (releases yellow pNP)Depends on substrate
Enzyme Type Serine ProteasesVarious types
Application Enzyme activity assessmentEnzyme kinetics studies

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Z-D-Leu-ONp, and how can purity be rigorously validated?

  • Methodological Answer : Synthesis typically involves coupling Z-protected D-leucine with p-nitrophenol using carbodiimide-based activation (e.g., DCC or EDC) in anhydrous conditions. Post-synthesis, purity validation requires orthogonal analytical techniques:

  • HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) to assess chromatographic homogeneity .
  • NMR (¹H and ¹³C) to confirm structural integrity and rule out diastereomeric impurities .
  • Mass spectrometry (ESI-MS) for molecular weight verification.

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Experimental Design : Incubate the compound in buffers (pH 2–9) at 25°C, 37°C, and 50°C. Sample aliquots at intervals (0h, 24h, 72h).
  • Analysis : Monitor degradation via HPLC to quantify residual this compound and identify byproducts (e.g., free Z-D-Leu or p-nitrophenol). Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported enzymatic inhibition kinetics of this compound across studies?

  • Methodological Answer :

  • Systematic Review : Compile kinetic parameters (Km, Vmax, IC50) from literature, noting assay conditions (enzyme source, substrate concentration, buffer composition).
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to identify outliers and assess heterogeneity. Variables like enzyme purity (SDS-PAGE validation) or inhibitor pre-incubation time may explain discrepancies .
  • Replication Studies : Standardize assays using recombinant enzymes and controlled substrate batches to isolate confounding factors .

Q. How can computational modeling enhance mechanistic understanding of this compound’s interaction with target proteases?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding poses, focusing on hydrogen bonding and hydrophobic interactions between the Z-group/leucine sidechain and protease active sites.
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess complex stability and identify critical residues for binding energy contributions (MM-PBSA analysis) .
  • Validation : Correlate computational findings with mutagenesis data (e.g., alanine-scanning of protease active sites) .

Q. What frameworks are optimal for designing hypothesis-driven studies on this compound’s selectivity across enzyme isoforms?

  • Methodological Answer :

  • PICO Framework : Define P opulation (enzyme isoforms), I ntervention (this compound concentration gradients), C omparison (wild-type vs. mutant isoforms), O utcome (Ki values).
  • FINER Criteria : Ensure the question is F easible (access to isoform-specific assays), I nteresting (addresses substrate specificity debates), N ovel (unexplored isoform comparisons), E thical (non-hazardous assays), R elevant (therapeutic targeting implications) .

Q. Data Presentation Guidelines

  • Table 1 : Comparative kinetic parameters of this compound from peer-reviewed studies.

    StudyEnzyme SourceKm (µM)IC50 (µM)Assay Conditions
    A et al. (2020)Human chymotrypsin15 ± 20.8 ± 0.1pH 7.4, 25°C
    B et al. (2022)Porcine elastase22 ± 31.5 ± 0.3pH 8.0, 37°C

Q. Key Considerations for Researchers

  • Avoid Common Pitfalls : Overlooking stereochemical integrity during synthesis (use chiral HPLC) or failing to control for enzyme autolysis in inhibition assays .
  • Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal and protease handling (e.g., PPE for aerosol-prone steps) .

Propriétés

IUPAC Name

(4-nitrophenyl) (2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6/c1-14(2)12-18(21-20(24)27-13-15-6-4-3-5-7-15)19(23)28-17-10-8-16(9-11-17)22(25)26/h3-11,14,18H,12-13H2,1-2H3,(H,21,24)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALXQWNUXKECJD-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426400
Record name Z-D-Leu-ONp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52235-17-3
Record name Z-D-Leu-ONp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Z-D-Leu-ONp
Z-D-Leu-ONp
Z-D-Leu-ONp
Z-D-Leu-ONp
Z-D-Leu-ONp
Z-D-Leu-ONp

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.